1,2-Diphenyl-1H-indole-3-carbaldehyde
Overview
Description
1,2-Diphenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C21H15NO . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules . This compound is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazolyl Methylene Bisindoles : A novel and environmentally friendly method for synthesizing 3,3'-((1,3-diphenyl-1Hpyrazol-4-yl) methylene) bis (1H-indole) derivatives using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and Nano copper ferrite catalyst has been developed. This method is noted for its high yields, short reaction times, and use of recyclable catalysts. The synthesized compounds exhibit significant antibacterial activity against various human pathogenic bacteria (Ganta et al., 2016).
Structural Analysis and Applications
- Structural Analysis of Novel Indole Derivatives : Indole derivatives, including 1,2-Diphenyl-1H-indole-3-carbaldehyde, have been synthesized and characterized using NMR, FT-IR, UV-Visible, and X-ray diffraction studies. Density Functional Theory (DFT) studies further explored their optimized geometry and potential for nonlinear optical (NLO) applications, indicating their potential in hi-tech applications (Tariq et al., 2020).
Antioxidant Properties
- Antioxidant Activity of Indolylacetamide Derivatives : Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives have been synthesized and shown considerable antioxidant activity. The presence of halogens at specific positions in the phenyl ring significantly enhances their activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Catalytic Applications and Green Synthesis
- Greener Synthesis of Indolylimidazole Derivatives : A novel class of multi-substituted indolylimidazole derivatives has been synthesized using a green, efficient, and cost-effective process. This method involves eco-friendly procedures and reusability of catalysts, demonstrating an environmentally conscious approach to chemical synthesis (Nirwan & Pareek, 2021).
Future Directions
The future directions of research on 1,2-Diphenyl-1H-indole-3-carbaldehyde could involve further exploration of its role in multicomponent reactions, as these reactions offer access to complex molecules and have significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Mechanism of Action
Target of Action
1,2-Diphenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it an ideal precursor for the synthesis of active molecules .
Mode of Action
It is known that the carbonyl groups of indole-3-carboxaldehyde derivatives, which this compound is a part of, readily undergo c–c and c–n coupling reactions and reductions . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1,2-diphenylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c23-15-19-18-13-7-8-14-20(18)22(17-11-5-2-6-12-17)21(19)16-9-3-1-4-10-16/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWUURYDUFEIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067456 | |
Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29329-99-5 | |
Record name | 1,2-Diphenyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29329-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenyl-1H-indole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenyl-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-DIPHENYL-1H-INDOLE-3-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELC9DKX9SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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